
(3'-Chloro-biphenyl-3-yl)-hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a biphenyl structure with a chlorine atom at the 3’ position and a hydrazine group at the 3 position, forming a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3’-Chloro-biphenyl-3-ylamine.
Formation of Hydrazine Derivative: The amine is then reacted with hydrazine hydrate under controlled conditions to form the hydrazine derivative.
Formation of Hydrochloride Salt: The final step involves the conversion of the hydrazine derivative to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
(3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of (3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Biphenyl-3’-chloro-acetic acid: Similar biphenyl structure with a carboxylic acid group instead of a hydrazine group.
3’-Chloro-biphenyl-3-ylamine: Precursor in the synthesis of (3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride with an amine group.
Uniqueness
(3’-Chloro-biphenyl-3-yl)-hydrazine hydrochloride is unique due to its hydrazine group, which imparts distinct reactivity and biological activity compared to other biphenyl derivatives. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C12H12Cl2N2 |
|---|---|
Poids moléculaire |
255.14 g/mol |
Nom IUPAC |
[3-(3-chlorophenyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C12H11ClN2.ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)15-14;/h1-8,15H,14H2;1H |
Clé InChI |
MGODZTSSYPHPLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NN)C2=CC(=CC=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


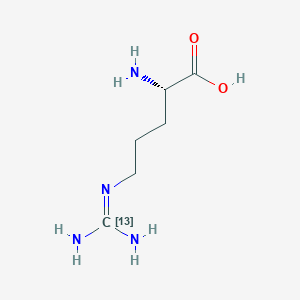

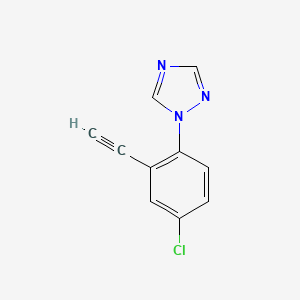
![cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14771116.png)
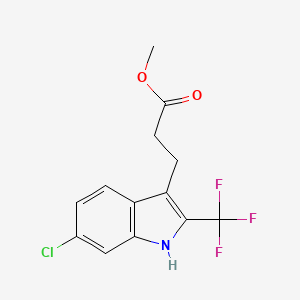
![(S)-7'-(Diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B14771138.png)
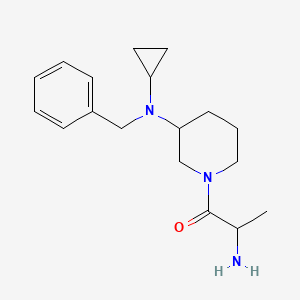
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14771141.png)
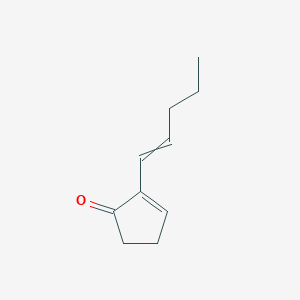
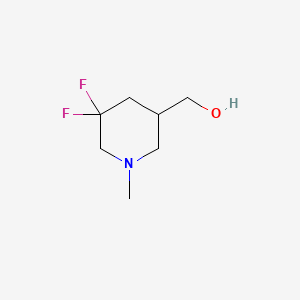
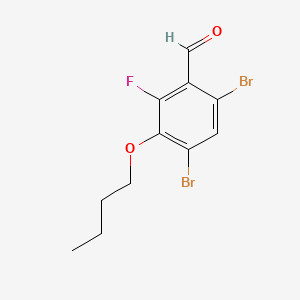
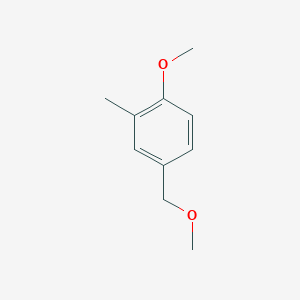
![(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14771181.png)

